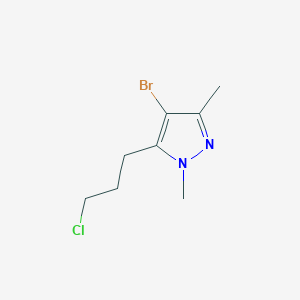
4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate halogenated reagents. One common method is the halogenation of 1,3-dimethyl-1H-pyrazole using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Bromo-5-(3-chloropropyl)-1,2-thiazole
- 4-Bromo-5-chloro-3-isothiazolone
- 4,5-Diarylimidazole-2
Uniqueness
4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.
特性
分子式 |
C8H12BrClN2 |
|---|---|
分子量 |
251.55 g/mol |
IUPAC名 |
4-bromo-5-(3-chloropropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H12BrClN2/c1-6-8(9)7(4-3-5-10)12(2)11-6/h3-5H2,1-2H3 |
InChIキー |
MIYJPLDGQHWNTH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Br)CCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


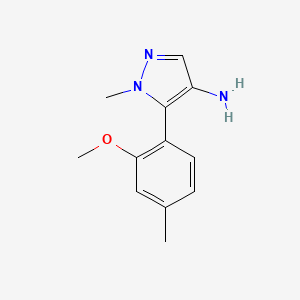
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
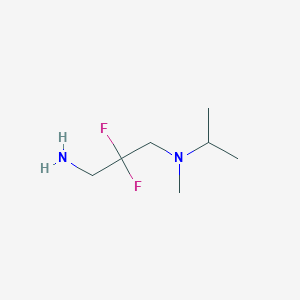
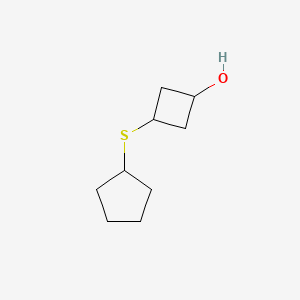

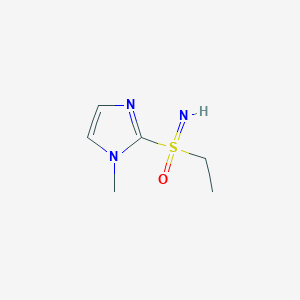

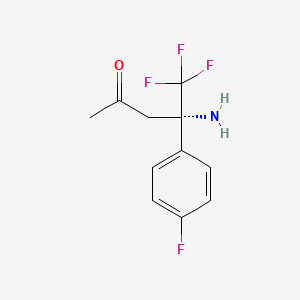
![N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13182857.png)

